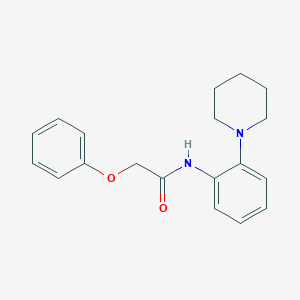
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrofuran-2-carboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known to exhibit a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research studies.
Mecanismo De Acción
The mechanism of action of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrofuran-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various biological processes.
Biochemical and Physiological Effects:
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrofuran-2-carboxamide has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacterial strains, reduce inflammation, and induce apoptosis in cancer cells. Additionally, this compound has been shown to exhibit fluorescent properties, making it a potential candidate for use in imaging biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrofuran-2-carboxamide in lab experiments is its ability to exhibit a range of biochemical and physiological effects. Additionally, this compound has been shown to exhibit fluorescent properties, making it a useful tool for imaging biological systems. However, one of the limitations of using this compound in lab experiments is its relatively high cost compared to other compounds.
Direcciones Futuras
There are several future directions that could be explored with regards to N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrofuran-2-carboxamide. One potential area of research could be to further investigate its anti-inflammatory and anti-tumor properties, with the aim of developing new treatments for inflammatory diseases and cancer. Additionally, this compound could be further studied for its potential use as a fluorescent probe for imaging biological systems. Finally, future research could focus on developing more cost-effective synthesis methods for this compound, with the aim of making it more accessible for use in scientific research.
Métodos De Síntesis
The synthesis of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrofuran-2-carboxamide involves the reaction of 3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with 5-nitrofuran-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrofuran-2-carboxamide has been studied for its potential applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging biological systems.
Propiedades
Fórmula molecular |
C14H13N3O5S |
|---|---|
Peso molecular |
335.34 g/mol |
Nombre IUPAC |
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C14H13N3O5S/c15-12(18)11-7-3-1-2-4-9(7)23-14(11)16-13(19)8-5-6-10(22-8)17(20)21/h5-6H,1-4H2,(H2,15,18)(H,16,19) |
Clave InChI |
CMXOFXZKZSVSRM-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C(=O)N |
SMILES canónico |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(benzyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B244864.png)









![4-fluoro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide](/img/structure/B244883.png)

![N-[(2-carbamoylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B244888.png)
![5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244889.png)